molecular formula C18H19ClO4 B4535118 2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate

2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate

Cat. No. B4535118
M. Wt: 334.8 g/mol
InChI Key: UJDLQHIHAREIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on related compounds, such as phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, outlines synthesis methods involving Knoevenagel condensation of ring-substituted benzaldehydes and butyl cyanoacetate, characterized by CHN analysis, IR, 1H, and 13C-NMR (Kharas et al., 2016). These synthesis strategies can be adapted for the targeted compound, indicating the versatility and adaptability of Knoevenagel condensation in producing various esters and acrylates.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate" has been analyzed through various spectroscopic techniques, including IR, UV, 1H, and 13C NMR. Such analyses reveal the configuration, bonding, and functional groups present, which are crucial for understanding the compound's chemical behavior and reactivity (Johnson et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as photogeneration and reactivity of phenyl cations from aromatic halides, offer insights into potential reactions "2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate" may undergo. These studies demonstrate how specific functional groups influence the compound's reactivity towards nucleophiles and electrophiles, which is fundamental for its application in synthesis and material science (Protti et al., 2004).

Physical Properties Analysis

The physical properties of related compounds, such as thermal stability and solubility, are assessed through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are critical for determining the compound's suitability for various applications, including its potential use in polymer synthesis and material engineering (Kharas et al., 2015).

Chemical Properties Analysis

The chemical properties of "2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate" and related compounds, such as reactivity patterns, stability under different conditions, and interactions with other chemicals, are essential for their application in organic synthesis and material science. Studies on the methoxycarbonylation of ethene, for example, highlight the impact of macromolecular architecture on chemical reactivity and product selectivity, which could be relevant for understanding and predicting the behavior of "2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate" in various chemical contexts (Vautravers & Cole-Hamilton, 2009).

properties

IUPAC Name

(2-ethoxyphenyl) 4-(4-chlorophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-2-21-16-6-3-4-7-17(16)23-18(20)8-5-13-22-15-11-9-14(19)10-12-15/h3-4,6-7,9-12H,2,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDLQHIHAREIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyphenyl 4-(4-chlorophenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate
Reactant of Route 2
Reactant of Route 2
2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate
Reactant of Route 3
Reactant of Route 3
2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate
Reactant of Route 4
Reactant of Route 4
2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate
Reactant of Route 5
Reactant of Route 5
2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate
Reactant of Route 6
Reactant of Route 6
2-ethoxyphenyl 4-(4-chlorophenoxy)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.